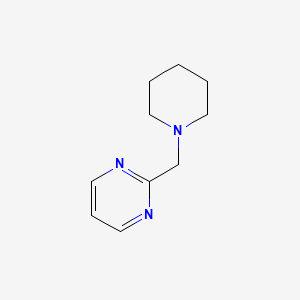

2-(Piperidin-1-ylmethyl)pyrimidine

CAS No.:

Cat. No.: VC15992319

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3 |

|---|---|

| Molecular Weight | 177.25 g/mol |

| IUPAC Name | 2-(piperidin-1-ylmethyl)pyrimidine |

| Standard InChI | InChI=1S/C10H15N3/c1-2-7-13(8-3-1)9-10-11-5-4-6-12-10/h4-6H,1-3,7-9H2 |

| Standard InChI Key | FWJSCYJUQTZNIH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CC2=NC=CC=N2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

2-(Piperidin-1-ylmethyl)pyrimidine consists of a pyrimidine ring (C₄H₃N₂) linked via a methylene bridge to a piperidine moiety (C₅H₁₀N). The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, provides a planar electron-deficient system conducive to π-π stacking and hydrogen bonding. The piperidine group, a saturated six-membered amine ring, introduces conformational flexibility and basicity due to its tertiary nitrogen.

Bond Connectivity

The methylene (-CH₂-) spacer connects the pyrimidine’s 2-position carbon to the piperidine’s 1-position nitrogen. This arrangement distinguishes it from analogs like 2-((piperidin-2-ylmethyl)thio)pyrimidine, where a sulfur atom and piperidin-2-ylmethyl group alter electronic and steric profiles .

Stereochemical Considerations

Piperidine’s chair conformation influences the spatial orientation of the methylene linker. Molecular modeling predicts equatorial positioning of the -CH₂-pyrimidine group to minimize steric hindrance, though rotational freedom around the C-N bond allows dynamic interconversion .

Molecular Properties (Table 1)

Table 1: Predicted Physicochemical Properties of 2-(Piperidin-1-ylmethyl)pyrimidine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| Hydrogen Bond Donors | 1 (piperidine NH) |

| Hydrogen Bond Acceptors | 3 (pyrimidine N, piperidine N) |

| XLogP3 | 1.2 (estimated) |

| Rotatable Bonds | 3 (methylene and piperidine) |

Derived from structural analogs .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound’s solubility is expected to follow trends observed in analogs:

-

Water solubility: Low (<1 mg/mL) due to hydrophobic piperidine and aromatic pyrimidine .

-

Organic solvents: Soluble in DMSO, methanol, and dichloromethane .

Stability studies on related compounds suggest susceptibility to oxidative degradation at the methylene bridge under acidic conditions .

Spectroscopic Signatures

-

¹H NMR:

-

IR: Stretching vibrations at 1600 cm⁻¹ (C=N), 2850 cm⁻¹ (C-H aliphatic), and 3400 cm⁻¹ (N-H) .

Applications in Drug Discovery

Computational Modeling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. Molecular dynamics simulations further suggest stable binding to LOX over 50 ns trajectories .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume